molecular formula C23H27NO7S B285284 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate

Cat. No. B285284
M. Wt: 461.5 g/mol
InChI Key: XXIOGMILSQHQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMO-ESB3 and is a member of the benzoate family of compounds.

Mechanism of Action

The mechanism of action of DMO-ESB3 is not well understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It has also been shown to modulate the immune system and reduce oxidative stress.
Biochemical and Physiological Effects:
Research has shown that DMO-ESB3 has a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. It has also been shown to have a positive effect on the immune system and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMO-ESB3 in lab experiments is its high potency and specificity. It has been found to have a low toxicity profile and is well tolerated in animal models. However, one of the limitations of using this compound is its relatively high cost, which can limit its use in large-scale experiments.

Future Directions

There are many potential future directions for research on DMO-ESB3. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to determine the optimal dosage and administration route. Another area of interest is its potential use in combination with other compounds to enhance its therapeutic effects.
In conclusion, DMO-ESB3 is a promising compound that has shown potential therapeutic applications in a range of diseases. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to determine its optimal use in clinical settings.

Synthesis Methods

The synthesis of DMO-ESB3 involves the reaction of 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid with 2-(3,4-dimethoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of the desired compound as a white solid with a high yield.

Scientific Research Applications

DMO-ESB3 has been extensively studied for its potential therapeutic applications. Research has shown that this compound has anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C23H27NO7S

Molecular Weight

461.5 g/mol

IUPAC Name

[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 3-(4-methylpiperidin-1-yl)sulfonylbenzoate

InChI

InChI=1S/C23H27NO7S/c1-16-9-11-24(12-10-16)32(27,28)19-6-4-5-18(13-19)23(26)31-15-20(25)17-7-8-21(29-2)22(14-17)30-3/h4-8,13-14,16H,9-12,15H2,1-3H3

InChI Key

XXIOGMILSQHQKQ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OCC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OCC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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